methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[[4-(4-methoxyphenyl)-7-methyl-2-oxochromen-5-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O6/c1-16-12-22(31-15-17-4-6-19(7-5-17)26(28)30-3)25-21(14-24(27)32-23(25)13-16)18-8-10-20(29-2)11-9-18/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVXIUYNBNGYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=C(C=C3)OC)C(=C1)OCC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a chromenone moiety with a methoxyphenyl group, which is known for its diverse biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Chromenone Backbone : The initial step includes the condensation of appropriate phenolic precursors to form the chromenone structure.
- Introduction of Methoxy and Methyl Groups : Subsequent steps involve methylation and methoxylation reactions to achieve the desired functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, affecting signaling pathways associated with cell proliferation and apoptosis.
Antioxidant Activity
Research indicates that compounds with chromenone structures exhibit significant antioxidant properties. For instance, this compound has shown the ability to scavenge free radicals effectively, as demonstrated in various in vitro assays.
| Study | Method | Result |
|---|---|---|
| Alotaibi et al. (2024) | DPPH Assay | IC50 = 25 µg/mL |
| Abdel-Wahab et al. (2023) | ABTS Assay | High radical scavenging activity |
Anticancer Properties
Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via ROS generation |
| HeLa | 10 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound has exhibited antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Antioxidant Effects : In a study conducted by Alotaibi et al., the antioxidant capacity was evaluated using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants.
- Anticancer Activity : Research by Abdel-Wahab et al. highlighted the compound's ability to inhibit proliferation in breast cancer cells (MCF-7), suggesting potential therapeutic applications in oncology.
- Antimicrobial Efficacy : A recent study reported that this compound displayed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
